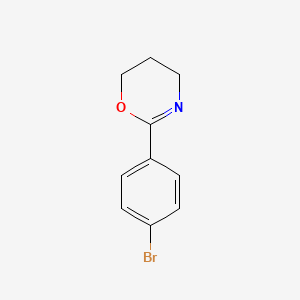
(Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate is an organic compound that features a trimethylsilyl group attached to a methyl 2-fluoro-6-nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate typically involves the reaction of 2-fluoro-6-nitrobenzoic acid with trimethylsilylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve recrystallization or distillation to ensure the compound meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trimethylsilyl group can be replaced by other nucleophiles such as halides, alkoxides, or amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as (iodomethyl) 2-fluoro-6-nitrobenzoate or (tert-butoxymethyl) 2-fluoro-6-nitrobenzoate.
Reduction: 2-Fluoro-6-aminobenzoate derivatives.
Oxidation: 2-Fluoro-6-nitrobenzoic acid derivatives.
Scientific Research Applications
(Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Employed in the study of biochemical pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of (Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate involves its interaction with specific molecular targets. The trimethylsilyl group can be cleaved under certain conditions, releasing the active 2-fluoro-6-nitrobenzoate moiety. This moiety can then participate in various biochemical reactions, such as binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (Trimethylsilyl)methyl 2-fluoro-4-nitrobenzoate
- (Trimethylsilyl)methyl 2-chloro-6-nitrobenzoate
- (Trimethylsilyl)methyl 2-fluoro-6-methylbenzoate
Uniqueness
(Trimethylsilyl)methyl 2-fluoro-6-nitrobenzoate is unique due to the presence of both a trimethylsilyl group and a 2-fluoro-6-nitrobenzoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science. The presence of the fluorine atom enhances the compound’s stability and reactivity, while the nitro group provides a site for further functionalization.
Properties
Molecular Formula |
C11H14FNO4Si |
|---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
trimethylsilylmethyl 2-fluoro-6-nitrobenzoate |
InChI |
InChI=1S/C11H14FNO4Si/c1-18(2,3)7-17-11(14)10-8(12)5-4-6-9(10)13(15)16/h4-6H,7H2,1-3H3 |
InChI Key |
LEXKDYBCMHMHGK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)COC(=O)C1=C(C=CC=C1F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



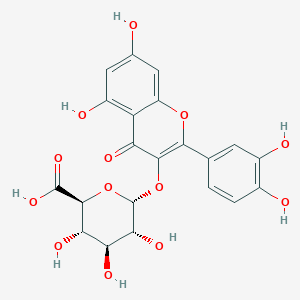

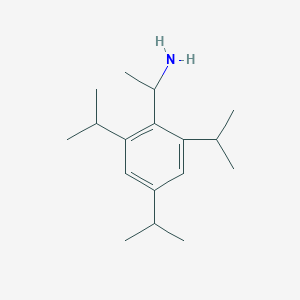
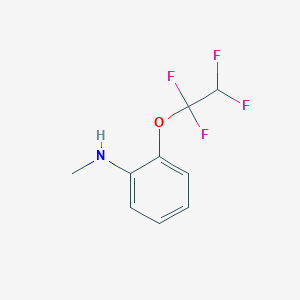
![1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903537.png)

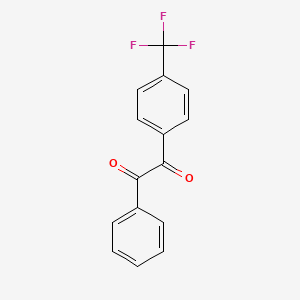

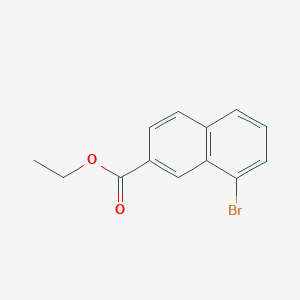
![2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid](/img/structure/B13903571.png)
![1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13903575.png)
